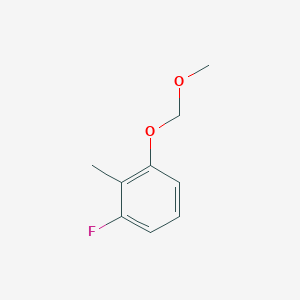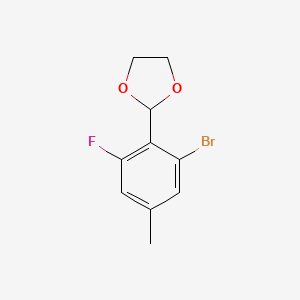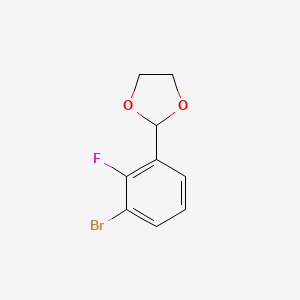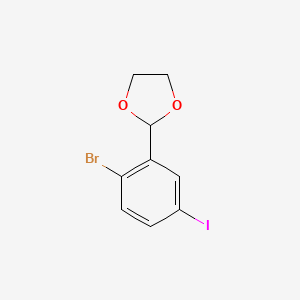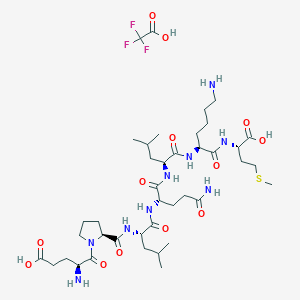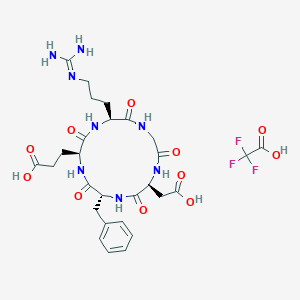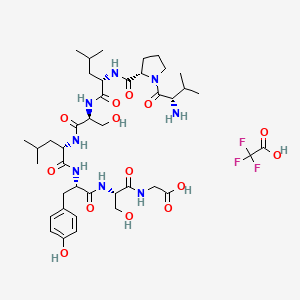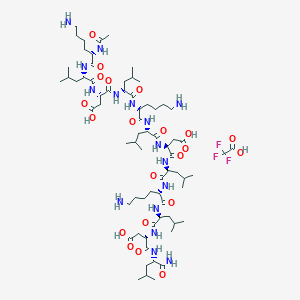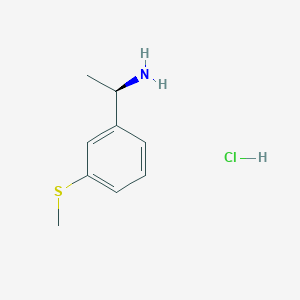
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is an organic compound that is widely used in scientific research and development. It is a chiral amine compound, meaning it has two forms that are mirror images of each other, and is an important reagent in asymmetric synthesis. This compound has been studied extensively in the past few decades, and has been found to have a wide range of applications in the laboratory and in industry.
Applications De Recherche Scientifique
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of chiral compounds, as a catalyst in the synthesis of pharmaceuticals, and in the synthesis of other organic compounds. Additionally, it is used in the synthesis of polymers and in the production of a variety of materials. It is also used in the study of enzyme kinetics and in the study of drug metabolism.
Mécanisme D'action
The mechanism of action of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is not well understood. However, it is known that the compound has an effect on the activity of enzymes, which can lead to changes in biochemical and physiological processes. It is also known that the compound can interact with other molecules in the body, such as proteins, to produce a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% are not well understood. However, it is known that the compound can affect the activity of enzymes, which can lead to changes in biochemical and physiological processes. Additionally, the compound can interact with other molecules in the body, such as proteins, to produce a variety of effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% in laboratory experiments is that it is a highly efficient reagent for the synthesis of chiral compounds. Additionally, the compound is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is that it is not very stable and can decompose if not stored properly. Additionally, the compound can react with other compounds, which can lead to unwanted side reactions.
Orientations Futures
There are several potential future directions for (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be done on the biochemical and physiological effects of the compound, as well as its potential applications in industry. Additionally, further research could be done on the stability of the compound and potential methods of improving its stability. Finally, further research could be done on the potential applications of the compound in drug discovery and development.
Méthodes De Synthèse
The synthesis of (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% is usually done by a two-step process. First, a reaction between 3-methylthiophene and ethylamine is performed in the presence of a strong base, such as sodium hydroxide, to form the ethylamine salt of 3-methylthiophene. This reaction is known as the alkylation reaction. The second step involves the hydrochlorination of the ethylamine salt of 3-methylthiophene, which is done in the presence of hydrochloric acid or a strong acid such as sulfuric acid. This reaction produces the desired (1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97%.
Propriétés
Numéro CAS |
368447-79-4 |
|---|---|
Nom du produit |
(1R)-1-(3-Methylthiophenyl)ethylamine hydrochloride, 95% ee 97% |
Formule moléculaire |
C9H14ClNS |
Poids moléculaire |
203.73 g/mol |
Nom IUPAC |
(1R)-1-(3-methylsulfanylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H/t7-;/m1./s1 |
Clé InChI |
FKRRLYWDTZYAKM-OGFXRTJISA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)SC)N.Cl |
SMILES canonique |
CC(C1=CC(=CC=C1)SC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




